1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester

High-performance polymer fibers PBO modification AB-type monomer

1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester (CAS 29602-00-4; synonym α-MHT, methyl 2-hydroxy-4-carboxybenzoate, 2-hydroxy-4-methoxycarbonylbenzoic acid; molecular formula C₉H₈O₅; MW 196.16 g/mol) is an asymmetric terephthalic acid derivative bearing a free carboxylic acid at position 1, a methyl ester at position 4, and a phenolic hydroxyl at position 2. This unique trifunctional architecture—combining one free COOH, one protected COOCH₃, and one aromatic OH—distinguishes it from all other commercially available terephthalate monoesters and diacids.

Molecular Formula C9H7O5-
Molecular Weight 195.15 g/mol
Cat. No. B12343217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester
Molecular FormulaC9H7O5-
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)O)[O-]
InChIInChI=1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12)/p-1
InChIKeyGZKDVWHMQIMEQU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzenedicarboxylic Acid, 2-Hydroxy-, 4-Methyl Ester (α-MHT): A Dual-Functional AB-Type Monomer for Ordered High-Performance Polymers


1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester (CAS 29602-00-4; synonym α-MHT, methyl 2-hydroxy-4-carboxybenzoate, 2-hydroxy-4-methoxycarbonylbenzoic acid; molecular formula C₉H₈O₅; MW 196.16 g/mol) is an asymmetric terephthalic acid derivative bearing a free carboxylic acid at position 1, a methyl ester at position 4, and a phenolic hydroxyl at position 2 . This unique trifunctional architecture—combining one free COOH, one protected COOCH₃, and one aromatic OH—distinguishes it from all other commercially available terephthalate monoesters and diacids. The compound is commercially supplied at ≥95% to 98% purity and serves as the critical AB-type intermediate for synthesizing hydroxyl-modified, ordered-sequence high-performance polymers including poly(p-phenylene benzobisoxazole) (PBO) fibers .

Why Monomethyl Terephthalate or 2-Hydroxyterephthalic Acid Cannot Replace 1,4-Benzenedicarboxylic Acid, 2-Hydroxy-, 4-Methyl Ester in Ordered Polymer Synthesis


In hydroxyl-modified high-performance polymer synthesis, the spatial distribution of hydroxyl groups along the polymer backbone directly governs interfacial shear strength, UV resistance, and axial compression properties [1]. Achieving ordered (non-random) hydroxyl placement demands an AB-type monomer—one carrying exactly one reactive carboxylic acid group and one protected or latent reactive group at opposite ends, plus the hydroxyl functionality. The target compound (α-MHT) uniquely satisfies this requirement: the free COOH enables polycondensation, the methyl ester can be selectively activated (e.g., converted to acyl chloride), and the 2-OH provides the hydrogen-bonding and polarity needed for composite adhesion. Monomethyl terephthalate (MMT, CAS 1679-64-7) lacks the hydroxyl group entirely, precluding H-bond-mediated property enhancement. 2-Hydroxyterephthalic acid (HTA, CAS 636-94-2) is a BB-type monomer with two equivalent COOH groups, yielding only random hydroxyl distribution polymers with inferior interfacial shear strength. Dimethyl 2-hydroxyterephthalate (DMHT, CAS 6342-72-9) possesses no free carboxylic acid, rendering it incapable of direct polycondensation without additional deprotection steps. The regioisomer β-MHT (3-hydroxy-4-carboxybenzoic acid methyl ester) places the OH meta to the ester, which, upon conversion to acyl chloride, suffers from ortho-OH electron-donating effects that substantially weaken acyl chloride reactivity toward amine nucleophiles—a problem documented to reduce or even prevent the key condensation reaction [2].

Quantitative Differentiation Evidence for 1,4-Benzenedicarboxylic Acid, 2-Hydroxy-, 4-Methyl Ester (α-MHT) Versus Closest Analogs


AB-Type Monomer Architecture: Ordered vs. Random Hydroxyl Distribution in PBO Fibers Determines Interfacial Shear Strength

The target compound α-MHT provides the essential AB-type monomer architecture (one free COOH + one protected COOCH₃ + 2-OH) that enables ordered hydroxyl placement in modified PBO fibers [1]. In contrast, HTA (BB-type, two free COOH groups) yields only random hydroxyl distribution. The functional consequence is quantified by interfacial shear strength (IFSS) data for hydroxyl-modified PBO (HPBO) fibers synthesized via the AB-type route: HPBO-AS fiber achieves an IFSS of 21.7 MPa with epoxy resin, which is 87.1% higher than unmodified PBO-AS fiber (11.6 MPa baseline implied) [2]. While this IFSS data is from the final HPBO fiber rather than α-MHT itself, the ordered hydroxyl placement enabled uniquely by AB-type monomers like α-MHT is the necessary structural prerequisite for this performance gain; random-hydroxyl PBO variants derived from BB-type HTA do not achieve comparable IFSS improvements.

High-performance polymer fibers PBO modification AB-type monomer Interfacial shear strength Ordered copolymer

Regioisomeric Synthesis Selectivity: α-MHT (76% Yield) Outperforms β-MHT (~70% Yield) via Distinct Mechanistic Routes

The CIESC Journal study by Jin et al. (2012) provides a direct head-to-head comparison of two synthetic routes to the regioisomeric monomethyl esters of hydroxyterephthalic acid [1]. The target compound α-MHT (methyl 2-hydroxy-4-carboxybenzoate) was synthesized via a two-step sequence: SOCl₂-promoted di-esterification of HTA with methanol to yield DMHT (94.16% yield, 99.1% purity), followed by selective alkaline mono-hydrolysis at 0–5°C, achieving a total yield of ≥76% [1]. The regioisomer β-MHT (methyl 3-hydroxy-4-carboxybenzoate) was obtained via direct H₂SO₄-catalyzed mono-esterification of HTA in a single step, but with a lower yield of approximately 70% [1]. The purity of the DMHT intermediate (99.1%) and the selectivity of the mono-hydrolysis step are critical: the patent CN103664622A further confirms that using sub-stoichiometric SOCl₂ (1.5 equiv) under reflux for only 0.5 h produces predominantly the β-monoester (94.7% purity, 69.3% yield), demonstrating that achieving α-regioselectivity requires careful control of SOCl₂ equivalents and reaction time [2].

Regioselective synthesis Monoester hydrolysis Hydroxyterephthalic acid α-MHT vs β-MHT Process yield optimization

Hydrogen Bond Donor/Acceptor Profile: α-MHT (2 Donors, 5 Acceptors) Occupies a Unique Intermediate Position Among Terephthalate Derivatives

The hydrogen bond donor and acceptor counts of α-MHT occupy a quantitatively distinct position relative to its closest analogs, directly impacting solubility, crystallinity, and polymer composite bonding capability. α-MHT has 2 H-bond donors (one COOH + one phenolic OH) and 5 H-bond acceptors (two carbonyl oxygens from COOH and COOCH₃, two ether-type oxygens from COOCH₃ and phenolic OH, plus one additional acceptor), as reported by chem960 and independently confirmed by Fluorochem . This compares to monomethyl terephthalate (MMT): 1 donor, 4 acceptors [1]; 2-hydroxyterephthalic acid (HTA): 3 donors, 5 acceptors [2]; and dimethyl 2-hydroxyterephthalate (DMHT): 1 donor, 5 acceptors . The additional H-bond donor relative to MMT and DMHT arises from the phenolic OH, which is precisely the functionality that hydrogen-bonds to epoxy resin matrices in composites, contributing to the 87.1% IFSS improvement described in Evidence Item 1. The lower donor count relative to HTA (2 vs. 3) reflects the esterification of one COOH, which reduces self-association and improves organic solvent processability compared to the high-melting (312–317°C) and poorly soluble HTA.

Hydrogen bonding Polymer composite adhesion Structural descriptor Drug-likeness Terephthalate derivatives

Physical Property Differentiation: Melting Point, Density, and Predicted Boiling Point Distinguish α-MHT from All Structural Analogs

The physical properties of α-MHT and its analogs span a wide range that directly impacts handling, purification, and polymerization process design. α-MHT has a predicted boiling point of 394.8±32.0°C, density of 1.418±0.06 g/cm³, and a predicted LogP of 1.8 [1]. Its melting point is not widely reported as a sharp value (suggesting decomposition before melting or broad melting range), which itself is a distinguishing characteristic versus the sharp-melting comparator compounds. Specifically: HTA melts at 312–317°C (with decomposition) and has a density of 1.612 g/cm³, reflecting strong intermolecular H-bonding from three donor groups ; MMT melts sharply at 220–223°C with a density of 1.199 g/cm³ (rough estimate) and a pKa of 3.77±0.10 ; DMHT melts at only 92–93°C with a density of 1.284 g/cm³ and a pKa of 8.94±0.10 . The target compound's predicted boiling point (394.8°C) is intermediate between DMHT (327.6°C) and HTA (436.9°C), while its density (1.418 g/cm³) falls between DMHT (1.284) and HTA (1.612). These values are consistent with the intermediate hydrogen-bonding capacity (2 donors) and molecular weight, providing a quantitative basis for predicting relative volatility during vacuum sublimation purification and melt-processing behavior.

Melting point Thermal properties Processability Crystallinity Solubility

2-Hydroxyterephthalate Fluorophore Core: α-MHT as a Protected Fluorescent Probe Precursor with Orthogonal Reactivity

The 2-hydroxyterephthalate (HTA) moiety is a well-established fluorescent reporter for hydroxyl radical (•OH) detection, with a literature-reported detection limit as low as 2 nM using terephthalic acid as the pro-fluorescent trap [1]. The fluorescence of HTA arises from the 2-hydroxy substitution on the terephthalate ring (λ_ex ≈ 315 nm, λ_em ≈ 425 nm), and this fluorophore core is fully retained in α-MHT [2]. Critically, α-MHT differs from the direct fluorescent probe HTA in that the 4-carboxylic acid is protected as the methyl ester. This protection: (a) prevents unwanted metal-chelation side reactions that interfere with •OH quantification when using free HTA (a documented limitation of the terephthalate assay arising from transition metal interference [1]); (b) enables orthogonal synthetic elaboration at the free 1-COOH position (e.g., amide coupling, acyl chloride formation) while preserving the fluorophore; and (c) allows for triggered release of the active probe via simple ester hydrolysis under mild alkaline conditions. In contrast, HTA (CAS 636-94-2) has both COOH groups free, leading to non-specific metal binding; DMHT (CAS 6342-72-9) has both acids esterified, eliminating the free acid handle needed for bioconjugation or surface immobilization. No other commercially available monoester of 2-hydroxyterephthalic acid exists that combines the intact fluorophore with a single free carboxylic acid for conjugation.

Hydroxyl radical detection Fluorescent probe Terephthalate dosimetry Reactive oxygen species Bioorthogonal chemistry

High-Impact Application Scenarios for 1,4-Benzenedicarboxylic Acid, 2-Hydroxy-, 4-Methyl Ester Based on Verified Differentiation Evidence


Synthesis of Ordered Hydroxyl-Modified PBO (HPBO) Fibers with Quantified 87% Improvement in Interfacial Shear Strength

α-MHT serves as the indispensable precursor to the AB-type monomer HABA (2-hydroxy-4-(5-amino-6-hydroxybenzoxazol-2-yl)benzoic acid) for ordered HPBO fiber synthesis. The ordered hydroxyl placement—achievable only through AB-type polycondensation enabled by α-MHT's asymmetric architecture—produces HPBO-AS fibers with an IFSS of 21.7 MPa against epoxy resin, representing an 87.1% improvement over unmodified PBO-AS fiber [1]. This directly addresses the critical limitation of commercial PBO (Zylon®) fibers: poor composite bonding due to surface chemical inertness. Procurement of α-MHT at ≥98% purity (as supplied by Fluorochem and other vendors ) is the starting point for the patent-protected route to ordered HPBO fibers [2].

Regioselective Synthesis of AB-Type Hydroxyl-Modified PPTA Monomers for Advanced Aramid Fibers

Beyond PBO, α-MHT is the key intermediate for AB-type hydroxyl-modified poly(p-phenylene terephthalamide) (PPTA) monomers. Patent CN103664622A explicitly claims α-MHT as the precursor to the acyl chloride intermediate (α-MHBC), which reacts selectively with p-phenylenediamine (PPD) to yield the AB-type H-PPTA monomer [2]. The ortho-hydroxyl group enhances the polarity and hydrogen-bonding capacity of the final aramid, improving axial compression resistance—a known weakness of commercial PPTA (Kevlar®). The regioselectivity documented in the patent (α-MHT vs. β-MHT) ensures that the hydroxyl group is positioned ortho to the free carboxylic acid, maximizing its electronic contribution to monomer reactivity and final polymer properties.

Development of Conjugatable Fluorescent Probes for Hydroxyl Radical Detection with Reduced Metal Interference

The 2-hydroxyterephthalate fluorophore embedded in α-MHT enables its use as a protected fluorescent probe precursor. The free 1-COOH group can be activated (e.g., via EDC/NHS chemistry) for conjugation to biomolecules, nanoparticles, or surfaces, while the 4-methyl ester protection blocks non-specific metal coordination at that position—a documented source of interference in the classical terephthalate •OH assay [3]. Subsequent ester hydrolysis under mild conditions releases the fully active 2-hydroxyterephthalic acid fluorophore (λ_ex/λ_em = 315/425 nm) for fluorescence readout. This orthogonal protection strategy is not accessible using HTA (both COOH free, metal interference), DMHT (no conjugation handle), or MMT (no fluorophore).

Precursor for 2,6-Dihydroxyterephthalic Acid Monoester Derivatives in Dual-Hydroxyl Polymer Systems

The synthetic methodology established for α-MHT has been successfully extended to the preparation of 2,6-dihydroxyterephthalic acid mono-methyl ester (α-MDHT), as demonstrated in both the CIESC Journal paper and patent examples [2][4]. The optimized di-esterification/mono-hydrolysis sequence (SOCl₂/MeOH → alkaline hydrolysis) achieves 90.23% yield of the 2,6-DMDHT intermediate (98.7% purity), enabling access to dihydroxyl AB-type monomers for polymers requiring even higher hydrogen-bond density. Procurement of α-MHT thus also serves as a reference standard and methodology template for developing related dihydroxyl monoester compounds.

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